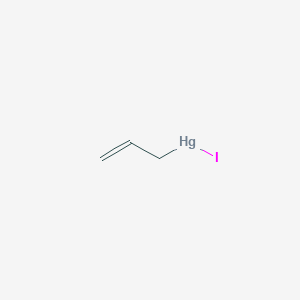
Iodo(prop-2-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of an iodine atom and a prop-2-en-1-yl group attached to a mercury center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(prop-2-en-1-yl)mercury typically involves the reaction of prop-2-en-1-yl halides with mercury(II) iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Iodo(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the compound.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of various organomercury derivatives.
Oxidation Reactions: Formation of mercury(II) compounds.
Reduction Reactions: Formation of mercury(I) or elemental mercury.
Scientific Research Applications
Iodo(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Iodo(prop-2-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their structure and function. This interaction is mediated through the electrophilic nature of the mercury center, which readily reacts with thiol groups and other nucleophiles.
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a prop-2-en-1-yl group.
Ethylmercury: Contains an ethyl group attached to the mercury center.
Phenylmercury: Features a phenyl group bonded to mercury.
Uniqueness: Iodo(prop-2-en-1-yl)mercury is unique due to the presence of both an iodine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical reactivity and potential applications compared to other organomercury compounds. The prop-2-en-1-yl group provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
2845-00-3 |
|---|---|
Molecular Formula |
C3H5HgI |
Molecular Weight |
368.57 g/mol |
IUPAC Name |
iodo(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.Hg.HI/c1-3-2;;/h3H,1-2H2;;1H/q;+1;/p-1 |
InChI Key |
ZXYQJYAQDRRMIC-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[Hg]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















